rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 chemical properties
rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 chemical properties
An In-Depth Technical Guide to rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3: Properties, Applications, and Methodologies
Introduction
rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is a deuterated isotopologue of a significant metabolite of nicotine and the tobacco-specific nitrosamine, 4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK).[1][2] Its importance in the fields of pharmacology, toxicology, and drug development cannot be overstated. The strategic incorporation of three deuterium atoms into its structure makes it an invaluable tool, primarily for use in pharmacokinetic (PK) and drug metabolism (DMPK) studies.
This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying scientific principles that make this compound a powerful asset in the laboratory. We will explore its core chemical properties, the profound impact of deuterium labeling on its metabolic fate, its practical applications as an internal standard, and detailed protocols for its use in bioanalytical and in-vitro metabolic assays.
Chemical and Physical Properties
The fundamental characteristics of a compound dictate its handling, storage, and application. rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is typically supplied as a neat solid or an oil. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| Synonyms | Dihydro-5-(3-pyridinyl)-2(3H)-furanone-d3, (+/-)-5-(3-Pyridyl)tetrahydrofuranone-d3 | [3][4] |
| Molecular Formula | C₉H₆D₃NO₂ | Calculated |
| Molecular Weight | 166.20 g/mol | Calculated from unlabeled MW of 163.17[1][2] |
| Unlabeled CAS Number | 20971-79-3 | [1][3][4][5] |
| Appearance | Yellow Oil | [][7] |
| Solubility | Soluble in Chloroform, Methanol | [7] |
| Storage Conditions | -20°C Freezer | [7][8] |
The Scientific Rationale for Deuterium Labeling
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (D), is a cornerstone of modern pharmaceutical research. This seemingly minor alteration can have significant and beneficial consequences for a molecule's behavior in a biological system, a phenomenon rooted in the Kinetic Isotope Effect (KIE) .
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[9] Consequently, enzymatic reactions that involve the cleavage of this bond as the rate-limiting step of metabolism are often slowed.[9] This effect is leveraged in two primary ways:
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Therapeutic Drug Modification: By replacing hydrogen with deuterium at a primary site of metabolism, the drug's metabolic breakdown can be slowed. This can lead to a more favorable pharmacokinetic profile, including an increased half-life (t½), greater overall drug exposure (AUC), and reduced clearance (CL).[9][10] A notable success story is Deutetrabenazine (Austedo®), the first deuterated drug to receive FDA approval, which offers improved tolerability over its non-deuterated counterpart.[10][11]
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Bioanalytical Internal Standards: In quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogues are the gold standard for internal standards.[9] They co-elute chromatographically with the non-deuterated analyte and exhibit identical ionization behavior in the mass spectrometer's source. However, their difference in mass allows them to be distinguished by the detector. This ensures that any variability during sample preparation, injection, or ionization affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Caption: The Kinetic Isotope Effect on Drug Metabolism.
Applications in Research and Development
The primary application of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is as a stable isotope-labeled internal standard for the quantification of its unlabeled form in various biological matrices (e.g., plasma, urine, tissue homogenates). This is critical for studies investigating nicotine metabolism, tobacco exposure, and the efficacy of smoking cessation therapies.
Experimental Protocols
The following protocols are exemplars and should be adapted based on specific instrumentation and experimental goals.
Protocol: Quantification in Plasma using LC-MS/MS
This protocol outlines the use of the title compound as an internal standard (IS) for a bioanalytical assay.
Objective: To accurately quantify the concentration of rac 5-(3-Pyridyl)tetrahydro-2-furanone in rat plasma.
Methodology:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of the analyte (unlabeled) and the internal standard (d3-labeled) in methanol.
-
Create a series of calibration standards by spiking blank rat plasma with the analyte stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., at a final concentration of 100 ng/mL). The cold acetonitrile serves to precipitate plasma proteins.
-
Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte (unlabeled): Q1: 164.1 -> Q3: 106.1 (Example transition)
-
Internal Standard (d3): Q1: 167.1 -> Q3: 109.1 (Example transition)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibrators.
-
Apply a linear regression model with a 1/x² weighting.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol: In Vitro Metabolic Stability Assay
This protocol can be used to assess the rate at which the compound is metabolized by liver enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound using human liver microsomes.[9]
Methodology:
-
Reagent Preparation:
-
NADPH Regenerating System (Cofactor): Prepare a master mix containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). This system ensures a constant supply of the necessary cofactor for CYP450 enzymes.
-
Microsome Suspension: Dilute pooled human liver microsomes in a phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation Procedure:
-
Pre-warm the NADPH regenerating system master mix and the liver microsome suspension to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (e.g., rac 5-(3-Pyridyl)tetrahydro-2-furanone) to the master mix to a final concentration of 1 µM.
-
Start the metabolic reaction by adding the pre-warmed liver microsome suspension.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing 3 volumes of cold acetonitrile with the deuterated internal standard (rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3). This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the proteins.
-
Analyze the supernatant using the LC-MS/MS method described previously to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.
-
Caption: A typical workflow for an in vivo pharmacokinetic study.
Safety and Handling
Storage: Store in a tightly sealed container in a freezer at -20°C, protected from light and moisture.
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. The toxicological properties of this specific deuterated compound have not been fully investigated; therefore, it should be handled with the same care as its unlabeled analogue.
Conclusion
rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3 is more than just a labeled molecule; it is a precision tool that enables researchers to conduct high-fidelity quantitative bioanalysis and detailed metabolic studies. Its utility is derived from the fundamental principles of the kinetic isotope effect, which makes it an ideal internal standard for mass spectrometry-based assays. Understanding its properties and the rationale behind its use allows scientists to generate robust, reliable data crucial for advancing our knowledge of pharmacology, toxicology, and drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated Labeling Agents.
- Stamford, A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed.
- LGC Standards. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.
- BOC Sciences. (n.d.). Pharmacokinetic Studies Based on DCL™ - Deuterium Technology Platform.
- Simson Pharma Limited. (2025). Deuterated Compounds.
- Wikipedia. (n.d.). Deuterated drug.
- LGC Standards. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.
- Santa Cruz Biotechnology. (n.d.). (±)-5-(3-Pyridyl)tetrahydro-2-furanone.
- ChemicalBook. (2023). (-5-(3-Pyridyl)tetrahydro-2-furanone.
- Shanghai Zhenzhun Biotechnology Co., Ltd. (n.d.). rac 5-(3-Pyridyl)tetrahydro-2-furanone.
- Dongguan Zhongyi Biotechnology Co., Ltd. (n.d.). P995900 rac 5-(3-Pyridyl)tetrahydro-2-furanone.
- PubChem. (n.d.). 5-Pyridin-3-yloxolan-2-one.
- BOC Sciences. (n.d.). (+/-)-5-(3-Pyridyl)tetrahydro-2-furanone.
- ChemicalBook. (n.d.). (-5-(3-Pyridyl)tetrahydro-2-furanone.
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Figure 1. Chemical Structure of rac 5-(3-Pyridyl)tetrahydro-2-furanone-d3.
